2-[4-(Bromomethyl)phenyl]-4-phenylthiazole
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Overview
Description
2-[4-(Bromomethyl)phenyl]-4-phenylthiazole is an organic compound that features a thiazole ring substituted with a bromomethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenyl]-4-phenylthiazole typically involves the bromomethylation of a precursor compound. One common method includes the reaction of 4-phenylthiazole with bromomethylating agents such as bromomethyl acetate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Bromomethyl)phenyl]-4-phenylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of methyl derivatives
Scientific Research Applications
2-[4-(Bromomethyl)phenyl]-4-phenylthiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[4-(Bromomethyl)phenyl]-4-phenylthiazole involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Bromomethyl)phenyl]propionic acid: Another bromomethyl-substituted compound with applications in medicinal chemistry.
Methyl 2-[4-(Bromomethyl)phenyl]benzoate: A related compound used in organic synthesis.
4-Bromomethylphenylboronic acid pinacol ester: Utilized in Suzuki-Miyaura coupling reactions
Uniqueness
2-[4-(Bromomethyl)phenyl]-4-phenylthiazole is unique due to its thiazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C16H12BrNS |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
2-[4-(bromomethyl)phenyl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C16H12BrNS/c17-10-12-6-8-14(9-7-12)16-18-15(11-19-16)13-4-2-1-3-5-13/h1-9,11H,10H2 |
InChI Key |
KMJNTMBWYKNCRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)CBr |
Origin of Product |
United States |
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